molecular formula C22H22N4O2S B2642539 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-25-3

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2642539
CAS No.: 894049-25-3
M. Wt: 406.5
InChI Key: OPNUYHRBAGKBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups .

Scientific Research Applications

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is unique due to its specific combination of thiazole and triazole rings, along with the ethoxy and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of thiazole and triazole derivatives known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3S2, with a molecular weight of approximately 442.55 g/mol. The compound features a thiazole ring fused with a triazole ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors through hydrogen bonding and dipole interactions. The core structure of 1,2,4-triazoles acts as a pharmacophore that can modulate numerous biochemical pathways.

Target Pathways

Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit multiple effects at the molecular and cellular levels. They have been shown to interact with:

  • Enzymes : Inhibition of enzymes such as carbonic anhydrase and cholinesterase.
  • Cellular Mechanisms : Induction of apoptosis in cancer cells and modulation of inflammatory responses.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Antitumor Activity

A study by Mohamed et al. (2020) demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. The compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.0Inhibition of cell growth
MCF7 (Breast Cancer)7.5Induction of apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Candida albicans.

Case Studies

  • Antitumor Efficacy : In a comparative study on various triazole derivatives, this compound was found to have one of the lowest IC50 values against A549 cells among its analogs.
    "The compound exhibited a selective profile with higher apoptotic cell levels compared to other tested derivatives" .
  • Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase by this compound revealed that it competes effectively with the natural substrate for the enzyme's active site.

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-28-19-9-7-16(8-10-19)21(27)23-12-11-18-14-29-22-24-20(25-26(18)22)17-6-4-5-15(2)13-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUYHRBAGKBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.